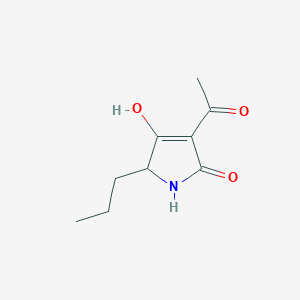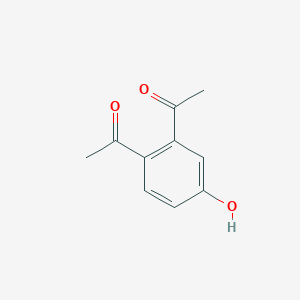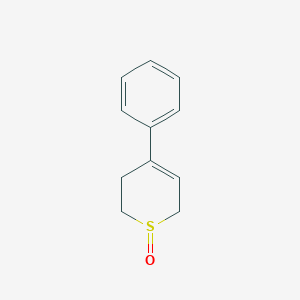![molecular formula C15H18INS B14353950 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide CAS No. 90158-95-5](/img/structure/B14353950.png)
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and a sulfanyl group attached to a methylphenyl group The iodide ion serves as the counterion to balance the positive charge on the pyridinium ion
Preparation Methods
The synthesis of 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridinium Ion: The starting material, 4-methylpyridine, is methylated using methyl iodide to form 1-methyl-4-methylpyridinium iodide.
Attachment of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be achieved through a nucleophilic substitution reaction where the 4-methylphenyl group is reacted with a suitable sulfanyl donor, such as thiophenol, under basic conditions.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or cyanides, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides (e.g., chloride, bromide), cyanides.
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridinium salts.
Scientific Research Applications
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a precursor for other pyridinium-based compounds.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as ionic liquids and catalysts for various chemical processes.
Mechanism of Action
The mechanism by which 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide exerts its effects depends on its interaction with molecular targets. The positively charged pyridinium ion can interact with negatively charged biological molecules, such as DNA or proteins, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-4-{2-[(4-chlorophenyl)sulfanyl]ethyl}pyridin-1-ium iodide: This compound has a chlorophenyl group instead of a methylphenyl group, which may affect its reactivity and biological activity.
1-Methyl-4-{2-[(4-methoxyphenyl)sulfanyl]ethyl}pyridin-1-ium iodide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
1-Methyl-4-{2-[(4-nitrophenyl)sulfanyl]ethyl}pyridin-1-ium iodide: The nitro group can introduce additional reactivity, such as participation in redox reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
90158-95-5 |
|---|---|
Molecular Formula |
C15H18INS |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)sulfanylethyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18NS.HI/c1-13-3-5-15(6-4-13)17-12-9-14-7-10-16(2)11-8-14;/h3-8,10-11H,9,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZZZLESYBXKKXIN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC2=CC=[N+](C=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


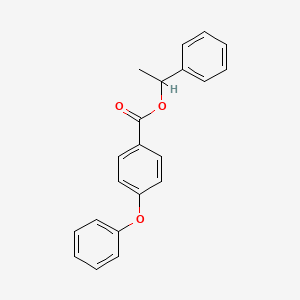
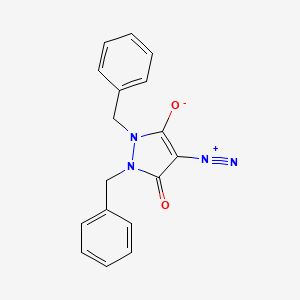
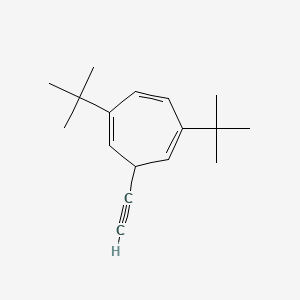
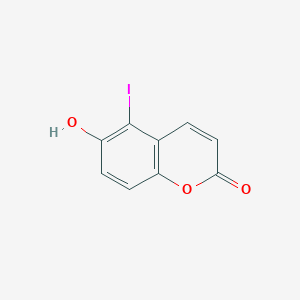
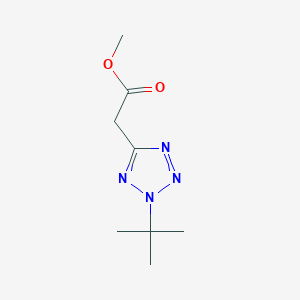

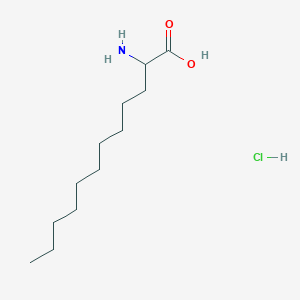
![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
